molecular formula C13H17ClF3N B1356482 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride CAS No. 745817-31-6

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride

Cat. No.: B1356482
CAS No.: 745817-31-6
M. Wt: 279.73 g/mol
InChI Key: ZUILVOZHONFMMQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILVOZHONFMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589978
Record name 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745817-31-6
Record name 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride generally follows a multi-step process:

  • Starting Material Selection : The process begins with commercially available piperidine or its derivatives.
  • Functionalization : The piperidine ring is functionalized at the nitrogen atom to introduce a benzyl group containing a trifluoromethyl substituent.
  • Hydrochloride Formation : The final product is converted into its hydrochloride salt to enhance stability and solubility.

Step-by-Step Synthesis

Step 1: Preparation of Benzyl Intermediate
  • Reagents : 4-(Trifluoromethyl)benzyl chloride or bromide is commonly used as the benzylating agent.
  • Reaction Conditions :
    • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile.
    • Catalyst/Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Procedure : The piperidine reacts with the benzyl halide under reflux conditions to form the intermediate.
Step 2: Purification
  • The intermediate is purified using column chromatography or recrystallization to remove unreacted starting materials and by-products.
Step 3: Hydrochloride Salt Formation
  • Reagents : Hydrochloric acid (HCl) gas or an aqueous HCl solution.
  • Procedure : The free base form of the compound is treated with HCl to yield the hydrochloride salt.
  • Purification : The product is isolated by filtration and dried under vacuum.

Optimized Reaction Conditions

Table 1: Reaction Parameters for Benzylation Step

Parameter Optimal Condition
Solvent Dichloromethane (DCM)
Temperature Reflux (~40–60°C)
Molar Ratio Piperidine:Benzyl Halide = 1:1.2
Catalyst/Base Sodium hydride (NaH) or K2CO3
Reaction Time 6–8 hours

Analysis of Preparation Methods

Key Considerations

  • Reagent Purity : High-purity reagents are essential to minimize side reactions.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor reaction progress.
  • Yield Optimization : Using excess benzyl halide ensures complete conversion but may require additional purification steps.

Challenges

  • The trifluoromethyl group can make the benzyl halide less reactive, requiring optimized reaction conditions.
  • Handling HCl gas for salt formation requires proper safety protocols due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its piperidine structure is particularly valuable for creating drugs that modulate neurotransmitter systems, which are essential for treating conditions such as depression and anxiety .

Case Study: Monoacylglycerol Lipase Inhibitors
Research has highlighted the efficacy of benzylpiperidine derivatives, including this compound, as reversible monoacylglycerol lipase inhibitors. These compounds have shown improved potency and selectivity in inhibiting the enzyme responsible for metabolizing endocannabinoids, making them potential candidates for treating pain and inflammation .

Neurotransmitter Modulation

Impact on Neurotransmitter Systems
The compound is actively used in studies aimed at understanding neurotransmitter systems. Its ability to influence neurotransmitter release and reuptake mechanisms makes it a valuable tool for researchers exploring therapeutic options for mood disorders .

Research Findings
In a study focusing on the inhibition of monoacylglycerol lipase (MAGL), it was found that the presence of the trifluoromethyl group significantly enhanced the inhibitory activity of certain derivatives. For instance, modifications to the structure led to compounds with IC50 values as low as 2.0 nM, indicating strong potential for clinical applications in neuropharmacology .

Material Science

Enhanced Properties for Advanced Materials
The trifluoromethyl group contributes to improved thermal and chemical stability, making this compound suitable for developing advanced materials. Its unique properties allow it to be integrated into polymers and other materials that require enhanced durability and resistance to degradation .

Biochemical Assays

Use in Drug Screening
this compound is employed in various biochemical assays to evaluate the efficacy of potential drug candidates. Its role in screening compounds that interact with specific receptors is critical for identifying new therapeutic agents .

Example of Application in Assays
In studies assessing the interaction of new compounds with receptors involved in neurotransmission, this piperidine derivative has been used as a standard reference material to calibrate assays and validate results, ensuring reliable data collection during drug development processes .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disordersEffective as monoacylglycerol lipase inhibitors with high potency (IC50 = 2.0 nM) .
Neurotransmitter ModulationInfluences neurotransmitter systems; potential treatments for mood disordersEnhances understanding of receptor interactions; critical in developing antidepressants .
Material ScienceUsed in creating advanced materials with improved stabilityTrifluoromethyl group enhances thermal and chemical resistance .
Biochemical AssaysEmployed in screening drug candidates; evaluates receptor interactionsActs as a reference material in assays; crucial for validating drug efficacy .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 4-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride
  • CAS No.: 193357-81-2
  • Molecular Formula : C₁₃H₁₇ClF₃N (identical to the 3-substituted isomer)
  • Key Difference : The benzyl group is attached to the 4-position of the piperidine ring instead of the 3-position.
  • Impact :
    • Altered spatial orientation may affect receptor binding selectivity.
    • Example: In CNS-targeting drugs, piperidine ring substitution patterns influence serotonin or dopamine receptor affinity .
b) 4-[[3-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride
  • CAS No.: 37581-28-5
  • Key Difference : The -CF₃ group is at the meta position (3-position) of the benzyl ring.
  • Impact: Reduced steric hindrance compared to para-substituted analogs.

Substituent Variations

a) 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride
  • CAS No.: sc-348991 (Santa Cruz Biotechnology)
  • Molecular Formula : C₁₄H₁₉ClF₃N
  • Key Difference : An ethyl linker (-CH₂CH₂-) separates the phenyl and piperidine rings.
  • Impact :
    • Increased molecular flexibility may improve binding to larger active sites.
    • Higher molecular weight (293.76 g/mol) could reduce solubility .
b) 4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
  • CAS No.: 337912-66-0
  • Molecular Formula: C₁₂H₁₅ClF₃NO
  • Key Difference: Phenoxy group (-O-) replaces the benzyl group.
  • Impact: Introduction of an oxygen atom enhances hydrogen-bonding capacity.

Functional Group Replacements

a) 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride
  • CAS No.: 1171138-69-4
  • Molecular Formula : C₁₂H₁₆Cl₃N
  • Key Difference : Chlorine atoms replace the -CF₃ group.
  • Impact: Increased polarity and reduced metabolic stability due to chlorine’s electronegativity. Potential for different toxicity profiles .
b) 4-(3-Methoxyphenyl)piperidine Hydrochloride
  • CAS No.: 325808-20-6
  • Molecular Formula: C₁₂H₁₈ClNO
  • Key Difference : Methoxy group (-OCH₃) replaces -CF₃.
  • Impact :
    • Methoxy is electron-donating, altering electronic interactions with targets.
    • Lower logP improves aqueous solubility but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Lipophilicity (logP)*
3-[4-(Trifluoromethyl)benzyl]piperidine HCl 745817-31-6 C₁₃H₁₇ClF₃N 279.73 -CF₃ (para) High (~3.5)
4-[4-(Trifluoromethyl)benzyl]piperidine HCl 193357-81-2 C₁₃H₁₇ClF₃N 279.73 -CF₃ (para, 4-position) High (~3.5)
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl sc-348991 C₁₄H₁₉ClF₃N 293.76 -CF₃ with ethyl linker Moderate (~2.8)
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 337912-66-0 C₁₂H₁₅ClF₃NO 281.70 Phenoxy -CF₃ Moderate (~2.0)
4-(3,4-Dichlorobenzyl)piperidine HCl 1171138-69-4 C₁₂H₁₆Cl₃N 272.62 -Cl (3,4-di-substituted) High (~3.2)
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 -OCH₃ Low (~1.5)

*Estimated based on substituent contributions .

Research Implications

  • Drug Design: The -CF₃ group’s lipophilicity makes 3-[4-(Trifluoromethyl)benzyl]piperidine HCl a candidate for CNS drugs, while analogs with polar groups (e.g., phenoxy) may target peripheral receptors .
  • Metabolism : Trifluoromethylated compounds often exhibit slower oxidative metabolism compared to chlorinated or methoxylated analogs, prolonging half-life .
  • Toxicity : Chlorinated derivatives (e.g., 4-(3,4-Dichlorobenzyl)piperidine HCl) may pose higher hepatotoxicity risks due to reactive metabolite formation .

Biological Activity

3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique chemical structure, characterized by a piperidine core and a trifluoromethyl-substituted benzyl group, contributes to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted at the 4-position with a benzyl group that has a trifluoromethyl substituent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Chemical Formula

  • Molecular Formula : C13_{13}H14_{14}F3_3N·HCl
  • Molecular Weight : 273.71 g/mol

1. Pharmacological Applications

This compound is primarily utilized in:

  • Pharmaceutical Development : It serves as a building block for synthesizing drugs aimed at treating neurological disorders due to its ability to modulate neurotransmitter systems .
  • Neurotransmitter Modulation : The compound has been investigated for its potential effects on serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety .
  • Analgesic Properties : Recent studies have indicated that derivatives of this compound exhibit potent analgesic effects in animal models, suggesting potential applications in pain management .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Inhibition of Monoacylglycerol Lipase (MAGL) : Research has shown that derivatives can act as reversible inhibitors of MAGL, an enzyme involved in endocannabinoid metabolism. This inhibition leads to increased levels of 2-arachidonoylglycerol, which may contribute to analgesic and anti-inflammatory effects .
  • Receptor Binding : The compound exhibits affinity for several receptors, including serotonin (5-HT) and dopamine receptors. For instance, one study reported that modifications to the piperidine structure could enhance selectivity for specific receptor subtypes, potentially reducing side effects associated with traditional antipsychotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationModulates serotonin and dopamine receptors; potential antidepressant effects
Analgesic EffectsExhibits potent analgesic activity in animal models
MAGL InhibitionReversible inhibition leading to increased endocannabinoid levels
Antiproliferative ActivityDemonstrated activity against various cancer cell lines

Notable Research Findings

  • A study demonstrated that derivatives of this compound showed IC50_{50} values in the low micromolar range for MAGL inhibition, indicating strong potential as therapeutic agents for pain management and inflammation .
  • Another investigation highlighted that certain analogs exhibited significant antiproliferative activity against human breast cancer cells, suggesting their utility in oncology .

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common synthetic route involves nucleophilic substitution between a piperidine precursor (e.g., 4-bromopiperidine hydrochloride) and 4-(trifluoromethyl)benzyl bromide in the presence of a base like triethylamine. Reaction optimization includes:
  • Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions (e.g., oxidation of the trifluoromethyl group) .
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .
  • Purification : Column chromatography (silica gel, eluent: 5–10% methanol in dichloroethane) or recrystallization from ethanol/water mixtures achieves >95% purity .

Q. How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Structural integrity : Use 1^1H/13^{13}C NMR (DMSO-d6d_6) to confirm absence of decomposition products (e.g., free piperidine or benzyl alcohol derivatives) .
  • Storage recommendations : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the hydrochloride salt .

Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with ESI+ ionization to detect impurities (e.g., unreacted benzyl bromide or piperidine precursors) at ppm levels .
  • Elemental analysis : Confirm stoichiometry (C13_{13}H15_{15}ClF3_3N) with ≤0.3% deviation .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethylbenzyl group on biological activity?

  • Methodological Answer :
  • Analog synthesis : Replace the trifluoromethyl group with -CH3_3, -Cl, or -CF2_2CF3_3 to compare receptor binding (e.g., serotonin reuptake inhibition assays) .
  • Computational modeling : Perform docking studies (AutoDock Vina) using crystallographic data of target receptors (e.g., sigma-1 or 5-HT transporters) to analyze steric/electronic effects .
  • In vitro assays : Measure IC50_{50} values in HEK293 cells transfected with target receptors, normalizing to control compounds like paroxetine .

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess validated?

  • Methodological Answer :
  • Chiral resolution : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to isolate enantiomers .
  • Validation : Polarimetry ([α]D_D at 589 nm) and chiral GC (Cyclodex-B column) confirm ≥99% enantiomeric excess .
  • Biological relevance : Test separated enantiomers in receptor-binding assays to identify active stereoisomers .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure oral bioavailability in rodent models (plasma Tmax_{max}, Cmax_{max}) and compare with in vitro permeability (Caco-2 assay) .
  • Metabolite screening : Use LC-QTOF to identify hepatic metabolites (e.g., N-dealkylation products) that may reduce efficacy .
  • Blood-brain barrier (BBB) penetration : Assess via in situ perfusion models or PAMPA-BBB to optimize dosing regimens .

Q. What analytical methods are recommended for validating impurity profiles in batch synthesis?

  • Methodological Answer :
  • Forced degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, then quantify degradation products via UPLC-PDA .
  • ICH compliance : Follow Q3A(R2) guidelines for reporting thresholds (e.g., ≤0.10% for unidentified impurities) .
  • Reference standards : Use certified materials (e.g., 4-(trifluoromethyl)benzonitrile) to calibrate impurity detection .

Q. How should researchers design experiments to resolve contradictory literature data on reaction mechanisms involving this compound?

  • Methodological Answer :
  • Mechanistic probes : Use isotopic labeling (e.g., 18^{18}O in piperidine) to track reaction pathways in nucleophilic substitutions .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
  • Computational validation : Compare DFT-calculated activation energies (Gaussian 16) with experimental data to reconcile discrepancies .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Methodological Answer :
  • PPE requirements : Wear nitrile gloves, chemical goggles, and Tyvek suits to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

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